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Abstract
Drinabant (AVE-1625) is a potent and selective cannabinoid receptor 1 (CB1) antagonist that

was developed by Sanofi-Aventis for a range of therapeutic indications, most notably obesity.

Despite reaching Phase IIb clinical trials, its development was halted due to concerns over

psychiatric adverse events, mirroring the fate of the structurally related CB1 antagonist,

rimonabant. This technical guide provides a comprehensive overview of the discovery, history,

and preclinical pharmacology of Drinabant. It includes details of its synthesis, binding and

functional characteristics, and the signaling pathways it modulates. While specific clinical trial

data remains largely unpublished, this guide summarizes the known trajectory of its clinical

development and the reasons for its discontinuation. Later, Opiant Pharmaceuticals licensed

Drinabant for development as a potential treatment for acute cannabinoid overdose.

Introduction
The endocannabinoid system, particularly the CB1 receptor, plays a significant role in

regulating appetite, energy metabolism, and mood. This made the CB1 receptor an attractive

target for the development of anti-obesity medications. Drinabant (AVE-1625) emerged from

this paradigm as a selective CB1 receptor antagonist.[1] Initially investigated for a variety of

conditions including schizophrenia, Alzheimer's disease, Parkinson's disease, and nicotine

dependence, its primary development focus was narrowed to appetite suppression and the

treatment of obesity.[1]
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Discovery and Synthesis
Corporate Development
Drinabant was discovered and developed by the French pharmaceutical company Sanofi-

Aventis. The compound was identified as part of a research program aimed at developing

potent and selective CB1 receptor antagonists. Following its discontinuation for obesity, the

rights to Drinabant were licensed by Opiant Pharmaceuticals in late 2018.[1] Opiant is

exploring its potential as an injectable treatment for acute cannabinoid overdose (ACO), a

condition for which there are currently no approved treatments.[1]

Chemical Synthesis
The synthesis of Drinabant, chemically named N-{1-[Bis(4-chlorophenyl)methyl]azetidin-3-yl}-

N-(3,5-difluorophenyl)methanesulfonamide, has been described in patent literature. A key step

in the synthesis involves the reaction of 1-[bis(4-chlorophenyl)methyl]azetidin-3-yl

methanesulfonate with N-(3,5-difluorophenyl)methylsulfonamide in the presence of anhydrous

tripotassium phosphate and tris(dioxa-3,6-heptyl)amine in toluene at reflux. The final product is

obtained after purification by recrystallization from isopropyl alcohol.

Preclinical Pharmacology
Drinabant is characterized as a highly potent and selective CB1 receptor antagonist. Its

preclinical profile was established through a series of in vitro and in vivo studies.

Binding Affinity
Drinabant exhibits high affinity for the CB1 receptor. While the specific binding assay protocols

used by Sanofi-Aventis have not been publicly detailed, standard radioligand binding assays

are typically employed to determine the binding affinity (Ki) of a compound for its target

receptor.

Table 1: In Vitro Binding Affinity of Drinabant

Receptor Species Ki (nM)

CB1 Not Specified 0.16 - 0.44
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Data sourced from publicly available information.

Functional Activity
Drinabant functions as an antagonist at the CB1 receptor, inhibiting the downstream signaling

initiated by receptor agonists. Its functional potency is typically determined through assays that

measure the inhibition of agonist-stimulated signaling, such as GTPγS binding assays or

calcium mobilization assays.

Table 2: In Vitro Functional Activity of Drinabant

Assay Receptor Species IC50 (nM)

Agonist-stimulated

Calcium Signal
CB1 Human (hCB1-R) 25

Agonist-stimulated

Calcium Signal
CB1 Rat (rCB1-R) 10

Data sourced from publicly available information.

In Vivo Studies
Preclinical in vivo studies in rodent models demonstrated the potential of Drinabant in
metabolic and neurological disorders. In models of obesity, Drinabant was shown to reduce

food intake and body weight. In rodent models relevant to schizophrenia, it showed potential in

improving cognitive deficits.

Experimental Protocols
While the exact proprietary protocols used by Sanofi-Aventis are not available, the following

represent standard and widely accepted methodologies for the key experiments cited.

CB1 Receptor Binding Assay (Radioligand
Displacement)
Objective: To determine the binding affinity (Ki) of Drinabant for the CB1 receptor.
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Methodology:

Membrane Preparation: Membranes are prepared from cells or tissues endogenously or

recombinantly expressing the CB1 receptor.

Assay Buffer: A suitable buffer, such as Tris-HCl with bovine serum albumin (BSA), is used.

Radioligand: A radiolabeled CB1 receptor agonist or antagonist, such as [3H]CP55,940, is

used.

Competition Binding: A fixed concentration of the radioligand is incubated with the

membranes in the presence of varying concentrations of the unlabeled test compound

(Drinabant).

Incubation: The mixture is incubated to allow binding to reach equilibrium.

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber

filters.

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid

scintillation counting.

Data Analysis: The concentration of Drinabant that inhibits 50% of the specific binding of the

radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

GTPγS Binding Assay (Functional Antagonism)
Objective: To determine the functional antagonist potency (IC50) of Drinabant at the CB1

receptor.

Methodology:

Membrane Preparation: CB1 receptor-expressing membranes are prepared as described

above.

Assay Buffer: A buffer containing GDP is used to facilitate the binding of GTPγS upon

receptor activation.
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Radioligand: A non-hydrolyzable GTP analog, [35S]GTPγS, is used.

Assay Procedure: Membranes are incubated with a fixed concentration of a CB1 receptor

agonist (to stimulate the receptor) and varying concentrations of Drinabant.

Reaction Initiation: The binding reaction is initiated by the addition of [35S]GTPγS.

Incubation: The reaction is allowed to proceed for a defined period.

Separation and Quantification: The amount of [35S]GTPγS bound to the G-proteins is

determined by filtration and scintillation counting.

Data Analysis: The concentration of Drinabant that inhibits 50% of the agonist-stimulated

[35S]GTPγS binding (IC50) is calculated.

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the CB1 receptor signaling pathway and a typical

experimental workflow for characterizing a CB1 receptor antagonist like Drinabant.
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Caption: CB1 Receptor Signaling Pathway and the Antagonistic Action of Drinabant.
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Caption: General Experimental Workflow for the Development of a CB1 Antagonist.
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Clinical Development and Discontinuation
Drinabant progressed to Phase IIb clinical trials for the treatment of obesity.[1] However,

Sanofi-Aventis ultimately discontinued its development. The primary reason cited for this

decision was the emergence of severe psychiatric side effects in patients. These adverse

events were reported to be similar to those observed with another of the company's CB1

receptor antagonists, rimonabant, which included anxiety, depression, and suicidal ideation.

Detailed quantitative data from the Phase I and Phase II clinical trials of Drinabant, including

efficacy in weight loss and the specific incidence of adverse events, have not been made

publicly available in peer-reviewed literature. This is common for drug candidates that are

discontinued during development.

Future Directions
Despite its discontinuation for obesity, Drinabant has found a new potential application. Opiant

Pharmaceuticals is currently developing an injectable formulation of Drinabant for the

emergency treatment of acute cannabinoid overdose (ACO). The rationale is that a rapid-acting

CB1 antagonist could counteract the severe psychoactive effects of high doses of THC or

synthetic cannabinoids.

Conclusion
Drinabant (AVE-1625) represents a case study in the challenges of targeting the CB1 receptor

for therapeutic intervention. While demonstrating high potency and selectivity in preclinical

studies, its clinical development was ultimately thwarted by a safety profile that was deemed

unacceptable, particularly the risk of serious psychiatric adverse events. The story of

Drinabant underscores the complex role of the endocannabinoid system in both metabolic and

psychiatric regulation and highlights the difficulty in separating the desired therapeutic effects

from on-target adverse effects when modulating this system. Its potential revival as a treatment

for acute cannabinoid overdose marks an interesting new chapter in the history of this

compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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